molecular formula C21H30N2O4 B8080043 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate

5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate

Cat. No.: B8080043
M. Wt: 374.5 g/mol
InChI Key: VKOMCLVWLXQZSP-UHFFFAOYSA-N
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Description

5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate (CAS 2007920-01-4 ) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic pyrrolo-pyrrole scaffold, a structure frequently employed in the synthesis of novel bioactive molecules. Its primary research value lies in its role as a key intermediate for the development of potent Autotaxin (ATX) inhibitors . The Autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway is a well-established therapeutic target involved in a variety of pathological conditions, including fibrotic diseases, chronic inflammation, and certain cancers . Research indicates that inhibitors derived from this and related scaffolds can lead to lowered LPA levels in vivo and have demonstrated protective effects in disease models, such as reducing retinal ganglion cell loss in experimental glaucoma models, independent of intraocular pressure changes . With a molecular formula of C21H30N2O4 and a molecular weight of 374.48 g/mol , this reagent is characterized by its >95% purity, ensuring consistency in experimental results . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore new treatments for conditions mediated by the ATX-LPA axis.

Properties

IUPAC Name

5-O-tert-butyl 3a-O-ethyl 1-benzyl-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrole-3a,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-5-26-18(24)21-11-12-22(13-16-9-7-6-8-10-16)17(21)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOMCLVWLXQZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(C1CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Azomethine Ylide Formation : Condensation of methyl glycinate with 2-nitrobenzaldehyde in refluxing toluene produces an ester-stabilized azomethine ylide.

  • Cycloaddition : The ylide undergoes a 1,3-dipolar cycloaddition with maleimide at 80°C, yielding a hexahydropyrrolo[3,4-c]pyrrole intermediate.

  • Reduction and Lactamization : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, prompting intramolecular lactamization to form the fused quinoline-pyrrolopyrrole structure.

Adaptation for Target Compound :
To introduce the benzyl, tert-butyl, and ethyl groups:

  • Replace 2-nitrobenzaldehyde with a benzyl-protected aldehyde.

  • Substitute maleimide with a diester (e.g., diethyl acetylenedicarboxylate) to install ethyl and tert-butyl esters via sequential alkylation.

Multi-Step Synthesis via Bicyclic Core Functionalization

Patent literature discloses methods for synthesizing octahydro-pyrrolo[3,4-b]pyrrole derivatives through sequential alkylation and cyclization.

Key Steps:

  • Core Construction : Reacting pyrrolidine with diethyl acetylenedicarboxylate under basic conditions forms the bicyclic skeleton via Dieckmann cyclization.

  • N-Alkylation : Treatment with benzyl bromide in the presence of K₂CO₃ introduces the benzyl group at the N1 position.

  • Esterification :

    • tert-Butyl Ester : Boc anhydride (di-tert-butyl dicarbonate) reacts with the secondary amine under anhydrous conditions.

    • Ethyl Ester : Ethyl chloroformate acylates the remaining nitrogen in dichloromethane with triethylamine as a base.

Optimization Insights :

  • Stereocontrol : Chiral auxiliaries or asymmetric hydrogenation ensures the desired (3aR,6aS) configuration.

  • Yield Enhancement : Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving yields by 15–20%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperature/TimeYield (%)Purity (%)
CycloadditionMethyl glycinate, maleimide80°C, 12 h6598
Multi-Step AlkylationPyrrolidine, benzyl bromide, Boc₂ORT to 80°C, 24 h7295
Microwave-AssistedEthyl chloroformate, microwave reactor100°C, 2 h8599

Critical Challenges :

  • Regioselectivity : Competing reactions at N1 vs. N5 positions require careful stoichiometric control.

  • Deprotection Risks : Acidic removal of Boc groups may hydrolyze ethyl esters, necessitating orthogonal protecting strategies.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors excel in maintaining consistent temperature and pressure, critical for exothermic cycloadditions. Real-time HPLC monitoring ensures intermediate purity, while recrystallization from ethyl acetate/heptane mixtures achieves >99.5% purity.

Cost-Efficiency Metrics :

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs by 30%.

  • Solvent Recovery : Distillation reclaims >90% of toluene and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural versatility makes it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility : The benzyl group in the target compound reduces solubility compared to polar analogs like the 3,5-dichloro-benzyl ester in .

Pharmacological Relevance : Benzotriazole-containing analogs () exhibit potent enzyme inhibition (e.g., autotaxin IC₅₀ = 12 nM), suggesting the target compound’s benzyl group may enhance target binding via hydrophobic interactions .

Thermal Stability : Melting points for dithiolo-thiazine derivatives () exceed 220°C, likely due to rigid aromatic systems, whereas the target compound’s aliphatic esters may lower thermal stability .

Analytical Characterization

  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for resolving stereochemistry in bicyclic systems, as seen in Acta Crystallographica reports .
  • Spectroscopy : 1H NMR chemical shifts for the benzyl group (δ ~7.2–7.5 ppm) would distinguish it from indole (δ ~6.9–7.5 ppm) or dichlorophenyl substituents .

Biological Activity

5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the known biological activities of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.42 g/mol
  • CAS Number : 132414-80-3

The structural complexity of this compound, characterized by a pyrrolo[3,4-b]pyrrole framework, contributes to its intriguing biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Nitroxide derivatives, closely related to the compound , have shown significant resistance to reduction by biogenic antioxidants. This property is crucial for their application as molecular probes in biological systems .
  • Neuroprotective Effects : Some pyrrolidine derivatives have demonstrated neuroprotective properties in various models of neurodegeneration. The ability of these compounds to modulate oxidative stress is a key factor in their neuroprotective activity .

Antioxidant Properties

A study focusing on pyrrolidine nitroxides highlighted their effectiveness as antioxidants. The introduction of bulky substituents like tert-butyl groups significantly enhances the stability of these compounds against reduction by antioxidants such as ascorbate. The rate constants for these reactions suggest that the steric hindrance provided by tert-butyl groups plays a crucial role in maintaining the integrity of the nitroxide moiety during oxidative stress conditions .

CompoundRate Constant (M⁻¹s⁻¹)Observations
Pyrrolidine Nitroxide2.0×1032.0\times 10^{-3}High resistance to reduction
5-tert-butyl derivative7.0×1057.0\times 10^{-5}Lower reactivity compared to simpler structures

Neuroprotective Studies

In vitro studies have shown that derivatives similar to 5-tert-butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole can protect neuronal cells from apoptosis induced by oxidative stress. These studies often employ models such as SH-SY5Y neuroblastoma cells to assess cell viability and oxidative damage markers .

Pharmacological Potential

The structural features of this compound suggest potential applications in drug design, particularly for conditions linked to oxidative stress and neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is an essential factor for CNS-active drugs, and modifications in the structure may enhance this property.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate, and how can reaction parameters be systematically optimized?

  • Methodology : Use multi-step protocols involving nucleophilic substitution, cyclization, and protective group strategies. Critical parameters include temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., palladium for coupling reactions). Statistical Design of Experiments (DoE) can reduce trial-and-error approaches by analyzing interactions between variables like pressure and solvent ratios .

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodology : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥98% purity threshold) and monitor stereochemistry using chiral stationary phases. Structural confirmation requires cross-validation with 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Implement spill containment measures and personal protective equipment (PPE) including nitrile gloves and safety goggles. Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., eye irrigation with saline for accidental exposure) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanism proposals for this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Compare computed activation energies with experimental kinetics data. Use ICReDD’s integrated computational-experimental framework to iteratively refine reaction pathways .

Q. What strategies address discrepancies between spectroscopic data and crystallographic results?

  • Methodology : Cross-validate NMR/IR data with single-crystal X-ray diffraction (SC-XRD) to resolve stereochemical ambiguities. For example, SC-XRD can confirm the (3aR,6aS) configuration, while 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR identifies spatial proximities of benzyl and tert-butyl groups .

Q. How can this compound serve as a synthon for pharmacologically active derivatives?

  • Methodology : Functionalize the pyrrolidine core via Suzuki-Miyaura coupling or reductive amination. Screen derivatives for receptor binding (e.g., dopamine D2/D3) using radioligand assays. Optimize pharmacokinetic properties via LogP adjustments (target: 2–3) and metabolic stability testing in liver microsomes .

Q. What advanced separation techniques improve yield in multi-gram syntheses?

  • Methodology : Implement membrane-based separation (e.g., nanofiltration) to isolate intermediates. Use continuous flow reactors with immobilized catalysts to enhance reproducibility and scalability. Monitor reaction progress in real-time via inline FTIR spectroscopy .

Q. How can machine learning models predict solvent effects on stereoselectivity?

  • Methodology : Train neural networks on datasets correlating solvent polarity (e.g., Kamlet-Taft parameters) with enantiomeric excess (ee%). Validate predictions using polar aprotic solvents (e.g., DMSO) for high ee% in asymmetric hydrogenation .

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